molecular formula C8H11N3O B14806634 5-Cyclopropoxypyridine-2,3-diamine

5-Cyclopropoxypyridine-2,3-diamine

Cat. No.: B14806634
M. Wt: 165.19 g/mol
InChI Key: LNOQJJUMEOWGFW-UHFFFAOYSA-N
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Description

5-Cyclopropoxypyridine-2,3-diamine is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 5-position and amino groups at the 2 and 3 positions. It is a member of the pyridine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxypyridine-2,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxypyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxypyridine-2,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxypyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,3-Diaminopyridine: A precursor in the synthesis of 5-Cyclopropoxypyridine-2,3-diamine.

    5-Methoxypyridine-2,3-diamine: Similar structure with a methoxy group instead of a cyclopropoxy group.

    5-Ethoxypyridine-2,3-diamine: Contains an ethoxy group at the 5-position

Uniqueness

This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5-cyclopropyloxypyridine-2,3-diamine

InChI

InChI=1S/C8H11N3O/c9-7-3-6(4-11-8(7)10)12-5-1-2-5/h3-5H,1-2,9H2,(H2,10,11)

InChI Key

LNOQJJUMEOWGFW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)N)N

Origin of Product

United States

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